2-Ethyl-5-((3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 2-Ethyl-5-((3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol features a complex heterocyclic scaffold combining a thiazolo[3,2-b][1,2,4]triazole core with substituted phenyl and piperazine moieties. Its structural complexity arises from:
- 3-Methoxyphenyl and 4-(4-methoxyphenyl)piperazinyl substituents, which may enhance lipophilicity and receptor-binding affinity due to methoxy groups' electron-donating properties .
- An ethyl group at position 2 and a hydroxyl group at position 6, contributing to solubility and hydrogen-bonding interactions.
Properties
IUPAC Name |
2-ethyl-5-[(3-methoxyphenyl)-[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O3S/c1-4-21-26-25-30(27-21)24(31)23(34-25)22(17-6-5-7-20(16-17)33-3)29-14-12-28(13-15-29)18-8-10-19(32-2)11-9-18/h5-11,16,22,31H,4,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGZHUNJLNPZEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)C5=CC=C(C=C5)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethyl-5-((3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. The compound features a thiazole ring fused with a 1,2,4-triazole moiety and incorporates several functional groups that suggest a diverse range of biological activities.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 479.6 g/mol. The structural complexity includes:
- Thiazole and Triazole Rings : These heterocyclic structures are known for their biological relevance.
- Piperazine Group : This moiety is often associated with various pharmacological effects.
- Methoxy Substituents : The presence of methoxy groups can enhance lipophilicity and influence biological activity.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the areas of anticancer, antimicrobial, and neuropharmacological effects.
Anticancer Activity
Several studies have shown that thiazole derivatives possess promising anticancer properties. For instance:
| Compound | IC50 (µg/mL) | Activity |
|---|---|---|
| Thiazole derivative A | 1.61 ± 1.92 | Antitumor |
| Thiazole derivative B | 1.98 ± 1.22 | Antitumor |
The structure-activity relationship (SAR) analysis indicates that the thiazole ring's presence is crucial for cytotoxic activity. The unique combination of ethyl and methoxy substitutions in the target compound may enhance its efficacy compared to other similar compounds .
Antimicrobial Activity
Compounds featuring thiazole rings have been reported to exhibit significant antimicrobial activity. The incorporation of piperazine moieties can further enhance this effect by improving interaction with microbial targets.
Neuropharmacological Effects
Research on piperazine-based compounds suggests potential antidepressant properties. The unique structural features of this compound may contribute to its neuropharmacological profile.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the thiazole and triazole rings may interact with specific biological targets such as enzymes or receptors involved in cancer progression and microbial resistance.
Case Studies and Research Findings
- Anticancer Efficacy : A study highlighted the efficacy of thiazole derivatives against various cancer cell lines, noting significant growth inhibition at low concentrations .
- Neuropharmacological Studies : Research focusing on piperazine derivatives has demonstrated their potential in treating depression and anxiety disorders through modulation of neurotransmitter systems .
- Antimicrobial Testing : Various thiazole compounds have been tested against bacterial strains showing promising results in inhibiting growth .
Scientific Research Applications
Structural Characteristics
The compound features:
- A thiazole ring fused with a 1,2,4-triazole moiety.
- Multiple functional groups including an ethyl group and methoxy-substituted phenyl groups.
- A piperazine ring that enhances its pharmacological profile.
This complexity allows for diverse interactions within biological systems, making it a candidate for various therapeutic applications.
Biological Activities
Research indicates that compounds with similar structures exhibit significant biological activities:
| Activity | Description |
|---|---|
| Antitumor | Compounds like this one have shown efficacy against various cancer cell lines. |
| Antidepressant | The piperazine component is linked to antidepressant effects in some analogues. |
| Anticonvulsant | Certain thiazole derivatives have demonstrated anticonvulsant properties. |
Medicinal Chemistry Applications
-
Anticancer Research :
- Studies have shown that thiazole and triazole derivatives can inhibit tumor growth. For instance, compounds similar to 2-Ethyl-5-((3-methoxyphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol have been tested against multiple cancer cell lines (HCT-116, HepG2) with promising results in reducing cell viability .
- Neuropharmacology :
- Anticonvulsant Properties :
Synthesis Approaches
The synthesis of this compound can be achieved through several methodologies:
- Microwave-Assisted Synthesis : This method enhances reaction rates and yields while minimizing environmental impact.
- Solvent-Free Conditions : These approaches are gaining traction for their efficiency and reduced waste production .
Case Studies
- Anticancer Activity Assessment :
- Neuropharmacological Evaluation :
Comparison with Similar Compounds
Substituent Effects
- Methoxy Groups vs. Chloro/Indoline Groups : The target compound’s 3- and 4-methoxyphenyl groups likely enhance lipophilicity and π-π stacking compared to 5f’s 4-chlorophenyl group, which may increase electrophilicity and oxidative stability .
- Piperazine Moiety: The 4-(4-methoxyphenyl)piperazinyl group in the target compound is absent in analogues like 5f or 6a.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
